N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

Description

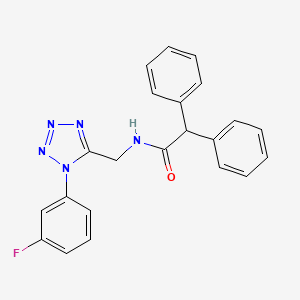

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is a synthetic compound characterized by a tetrazole core substituted with a 3-fluorophenyl group and an acetamide scaffold bearing two phenyl groups. The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) enhances metabolic stability and bioavailability, acting as a bioisostere for carboxylic acids . The 2,2-diphenylacetamide backbone provides structural rigidity and may modulate steric interactions in biological systems.

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O/c23-18-12-7-13-19(14-18)28-20(25-26-27-28)15-24-22(29)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21H,15H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPPRWOWESEPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a tetrazole moiety, which has been associated with diverse pharmacological effects. The following sections detail its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 345.37 g/mol. The presence of the 3-fluorophenyl group and the tetrazole ring contributes to its unique chemical properties and biological activities.

Research indicates that compounds containing tetrazole groups can modulate various biological pathways. Specifically, this compound may act as an inhibitor of pathways involved in cellular necrosis and inflammation . Tetrazole derivatives have been linked to interactions with receptors that regulate metabolic processes and inflammatory responses.

Pharmacological Effects

The pharmacological profile of this compound suggests several potential activities:

- Anti-inflammatory Effects : Similar tetrazole-containing compounds have demonstrated anti-inflammatory properties in various models.

- Antimicrobial Properties : Some studies indicate that tetrazole derivatives can exhibit antibacterial and antifungal activities.

- Neuroprotective Effects : There is emerging evidence that certain structural analogs may protect neuronal cells from damage due to oxidative stress.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Tetrazole Ring : This can be achieved through a cycloaddition reaction involving azides and nitriles.

- Acetamide Formation : The introduction of the diphenylacetyl group is performed through acylation reactions.

- Purification : The final product is purified using crystallization or chromatography techniques.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds reveals interesting insights:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-(3-fluorophenyl)-1H-tetrazol-5-yl)butanamide | Similar tetrazole structure | Potential anti-inflammatory effects |

| 4-(trifluoromethyl)phenylacetamide | Contains trifluoromethyl group | Known for metabolic modulation |

| N-(3-chlorophenyl)methylbutanamide | Features chlorinated phenyl group | Investigated for neuroprotective effects |

This table illustrates how variations in structure can influence biological activity, highlighting the unique pharmacological properties conferred by the specific combination of functional groups in this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazole derivatives similar to this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that tetrazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases.

- Antimicrobial Testing : Another research effort evaluated various tetrazoles against bacterial strains, revealing significant antibacterial activity that warrants further exploration for potential drug development .

- Neuroprotection Research : Investigations into neuroprotective effects highlighted that certain tetrazole derivatives could mitigate neuronal cell death in models of oxidative stress .

Scientific Research Applications

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated in vitro activity against various bacterial strains and fungi. A study found that compounds with tetrazole rings showed inhibition zones comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Antidepressant Properties

Compounds structurally related to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide have been reported to exhibit antidepressant-like effects in preclinical models. For example, certain tetrazole derivatives improved depressive behaviors in animal studies when administered at specific dosages . This suggests a mechanism involving modulation of neurotransmitter systems.

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole derivatives has been explored in various studies. Compounds similar to this compound have shown promising results in reducing inflammation markers in animal models . This positions them as candidates for treating inflammatory diseases.

Biochemical Probes

Due to their ability to interact with biological targets, tetrazole-containing compounds can serve as biochemical probes for studying enzyme activities and protein interactions. Their unique binding properties allow for the investigation of cellular processes at a molecular level .

Drug Development

The compound's structural features make it suitable for drug development aimed at various therapeutic targets. Its ability to modulate receptor activity suggests applications in creating novel drugs for conditions such as cancer and neurodegenerative diseases .

Polymer Development

This compound can also be utilized in the synthesis of new materials. Its unique chemical properties may lead to the development of advanced polymers with enhanced thermal stability and mechanical strength .

Catalysis

The compound's reactivity allows it to be used as a catalyst in organic reactions, potentially improving reaction efficiencies and yields in synthetic chemistry .

Case Studies and Research Findings

- Antimicrobial Study : A series of tetrazole derivatives were synthesized and tested against bacterial strains, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Antidepressant Research : In a preclinical study, related tetrazole compounds were administered to animal models exhibiting depressive-like symptoms, resulting in notable behavioral improvements .

- Inflammation Model : A study evaluated the anti-inflammatory effects of similar compounds using carrageenan-induced paw edema models, showing reduced swelling and inflammation markers .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

*logP values estimated via computational methods (e.g., XLogP3).

Research Findings and Implications

- Synthetic Challenges : The target compound’s tetrazole ring likely requires azide-based cyclization or Huisgen cycloaddition, contrasting with triazole synthesis methods in .

- Structure-Activity Relationship (SAR): The 3-fluorophenyl group may improve metabolic stability over non-fluorinated analogs, as seen in fluorinated pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves three steps: (i) formation of the tetrazole ring via cyclization of 3-fluorophenylhydrazine with sodium azide under acidic conditions ; (ii) introduction of the fluorophenyl group via nucleophilic aromatic substitution; (iii) coupling with 2,2-diphenylacetyl chloride using a base like triethylamine. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–60°C), and stoichiometric ratios to improve yield (>70%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodology : Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons) and methylene linkages (δ 4.5–5.0 ppm) .

- X-ray crystallography : Resolves bond angles and distances (e.g., tetrazole ring planarity, fluorophenyl orientation) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 458.2) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

- Methodology : Use in vitro assays such as:

- Cell viability assays (MTT/WST-1) against cancer cell lines (e.g., EC₅₀ values in µM range) .

- Enzyme inhibition studies (e.g., fluorescence-based assays for kinases or proteases) .

- Receptor binding assays (e.g., radioligand displacement for GPCRs, given structural analogs like Valsartan ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodology :

- Systematic substitution : Modify fluorophenyl (e.g., 3-F vs. 4-F) or diphenylacetamide groups to assess impact on EC₅₀ .

- Computational modeling : Perform docking (AutoDock Vina) or MD simulations to predict interactions with targets like angiotensin receptors .

- Bioisosteric replacement : Replace tetrazole with triazole or carboxylate groups to compare pharmacokinetics .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying EC₅₀ across studies)?

- Methodology :

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and compound solubility (use DMSO ≤0.1%) .

- Orthogonal validation : Confirm activity via dual methods (e.g., fluorescence and luminescence assays) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. How can in vivo pharmacokinetics and toxicity be evaluated for translational potential?

- Methodology :

- ADME profiling : Use LC-MS/MS to measure plasma half-life (t₁/₂), clearance, and bioavailability in rodent models .

- Toxicology : Conduct acute toxicity studies (OECD 423) and histopathological analysis of liver/kidney tissues .

- Metabolite identification : Apply HRMS and NMR to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

- Methodology :

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified proteins .

- Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

Key Considerations for Researchers

- Contradictory Evidence : While tetrazole derivatives show promise in kinase inhibition , some studies report low solubility (<10 µM in PBS) requiring formulation optimization (e.g., nanoemulsions) .

- Gaps in Knowledge : Mechanisms underlying off-target effects (e.g., CYP450 inhibition) remain unclear; use cytochrome P450 screening panels (Corning) for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.